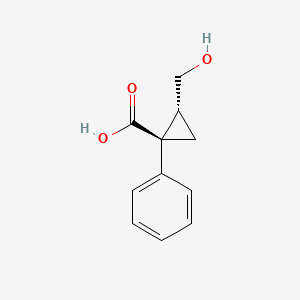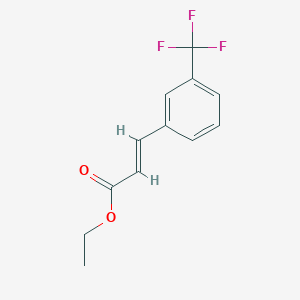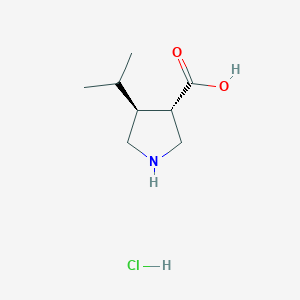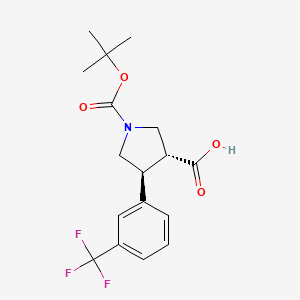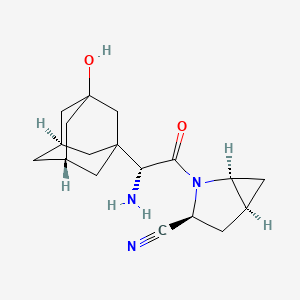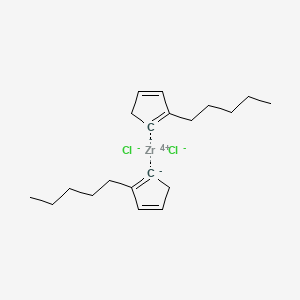
Bis(pentylcyclopentadienyl)zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the molecular formula C20H30Cl2Zr and a molecular weight of 432.58 g/mol . This compound consists of a zirconium atom bonded to two pentylcyclopentadienyl ligands and two chloride ions. It is a member of the metallocene family, which are compounds typically used as catalysts in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with pentylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(pentylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various organozirconium compounds depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(pentylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It is also used in the synthesis of other organometallic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for potential use in drug delivery systems and as imaging agents .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including specialty polymers and advanced composites .
Wirkmechanismus
The mechanism of action of bis(pentylcyclopentadienyl)zirconium dichloride primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates. The pentylcyclopentadienyl ligands stabilize the zirconium center, allowing it to undergo multiple catalytic cycles without degradation .
Vergleich Mit ähnlichen Verbindungen
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(butylcyclopentadienyl)zirconium dichloride
- Bis(methylcyclopentadienyl)zirconium dichloride
Uniqueness: Bis(pentylcyclopentadienyl)zirconium dichloride is unique due to the presence of pentyl groups on the cyclopentadienyl ligands. These groups provide additional steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes. This makes it particularly useful in specific polymerization reactions where control over polymer structure is crucial .
Eigenschaften
IUPAC Name |
2-pentylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-2-3-4-7-10-8-5-6-9-10;;;/h2*5,8H,2-4,6-7H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLSKGKPILYFC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=[C-]CC=C1.CCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)
